

## subcellular localization of the AF10 protein

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide on the Subcellular Localization of the AF10 Protein

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

The subcellular localization of a protein is intrinsically linked to its function, regulation, and interaction with other cellular components. For the protein **AF10** (also known as MLLT10), its location within the cell is a critical determinant of its role in both normal cellular processes and in the pathogenesis of aggressive leukemias. This technical guide provides a comprehensive overview of the subcellular localization of wild-type **AF10** and its oncogenic fusion proteins, detailing the molecular signals that govern its trafficking and the functional consequences of its compartmentalization. We present a summary of key findings, detailed experimental protocols for studying protein localization, and visual diagrams of relevant pathways and workflows.

## Subcellular Localization of Wild-Type AF10

The wild-type **AF10** protein functions primarily as a nuclear protein, a localization consistent with its role as a transcriptional regulator.[1] Its structure contains several domains that hint at its function in chromatin-mediated gene regulation, including Plant Homeo Domains (PHD fingers) and an AT-hook motif for DNA binding.[1][2]

### 2.1 Nuclear Localization Signals (NLS)

The transport of **AF10** into the nucleus is an active process mediated by specific amino acid sequences. **AF10** contains three putative bipartite nuclear localization signals (NLS).[2] The



most N-terminal of these has been experimentally determined to be responsible for its nuclear targeting.[1][2] This directed localization is essential for its function, allowing it to interact with nuclear partners and chromatin.

AF10 protein with key functional domains and the N-terminal NLS.

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Caption: **AF10** protein with key functional domains and the N-terminal NLS.

# **Localization of Oncogenic AF10 Fusion Proteins**

Chromosomal translocations involving the **AF10** gene are common in acute myeloid and lymphoid leukemias.[2] These translocations create fusion proteins, most notably CALM-**AF10** and MLL-**AF10**, where the subcellular localization is dramatically altered, a change that is critical for their oncogenic function.

## 3.1 CALM-**AF10**: A Shift to the Cytoplasm

The fusion of **AF10** with the Clathrin Assembly Lymphoid Myeloid leukemia (CALM) protein in the t(10;11) translocation results in a chimeric protein that is predominantly cytoplasmic.[3][4] While wild-type CALM is found diffusely in the cytoplasm, and **AF10** is nuclear, the CALM-**AF10** fusion protein localizes to cytoplasmic speckle domains.[3]

This cytoplasmic retention is mediated by a potent Nuclear Export Signal (NES) located within the CALM portion of the fusion protein.[3][5] The presence of this NES is both necessary and sufficient to drive the cytoplasmic localization of CALM-**AF10**.[4][6] Crucially, mutations that disable this NES cause the CALM-**AF10** protein to relocalize to the nucleus and lose its ability to induce leukemia.[3] This strongly suggests that the leukemogenic activity of CALM-**AF10** is exerted, at least in part, from the cytoplasm or requires continuous nucleocytoplasmic shuttling. [3][5]

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caption [shape=plaintext, label="Localization of wild-type **AF10** vs. oncogenic CALM-**AF10** fusion.", fontname="Arial", fontsize=10, fontcolor="#202124"]; } /dot

Caption: Localization of wild-type AF10 vs. oncogenic CALM-AF10 fusion.

## **Factors Influencing AF10 Localization**

The subcellular distribution of **AF10** is also influenced by its binding partners.

- DOT1L: The histone methyltransferase DOT1L is a key interaction partner of **AF10**.[7][8] This interaction, mediated by the octapeptide-leucine zipper (OM-LZ) domain of **AF10**, occurs in the nucleus and is crucial for regulating H3K79 methylation and gene expression. [7][9]
- Ikaros: AF10 interacts with the lymphoid regulator Ikaros, a protein involved in lymphocyte
  development.[10] While AF10 itself does not alter Ikaros localization, the CALM-AF10 fusion
  protein can change the subcellular distribution of Ikaros, potentially interfering with its normal
  function.[10]
- CATS: A protein named CATS (CALM interacting protein expressed in thymus and spleen) binds to a region of CALM that is retained in the CALM-AF10 fusion.[11] CATS is a nuclear/nucleolar protein, and its expression can significantly increase the nuclear fraction of both CALM and the CALM-AF10 fusion protein, highlighting a potential mechanism for modulating the location of the oncoprotein.[11]

# Data Presentation: Summary of AF10 Localization

The following table summarizes the primary subcellular localization of **AF10** and its variants based on published experimental evidence.

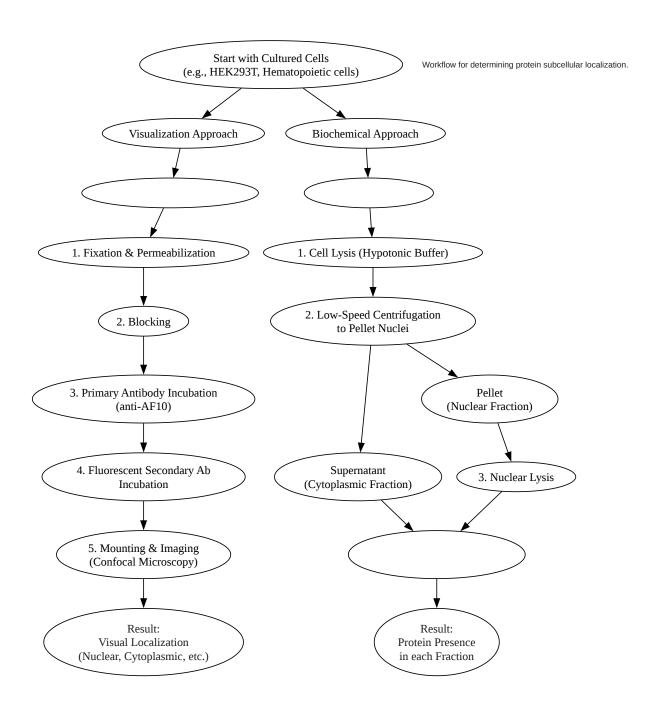


Protein Variant	Primary Localization	Key Signal/Domain	Method of Determination	Reference(s)
Wild-Type AF10	Nucleus	Bipartite Nuclear Localization Signal (NLS)	Immunofluoresce nce, Western Blot	[2][3][4]
CALM-AF10 Fusion	Cytoplasm (speckled pattern)	Nuclear Export Signal (NES) from CALM	Immunofluoresce nce, Cell Fractionation	[3][4][5]
CALM-AF10 (NES Mutant)	Nucleus	Mutated/Disable d NES	Immunofluoresce nce, Cell Fractionation	[3]
AF10 (WT) with	Nucleus	N/A	Co-localization Experiments	[11]
CALM-AF10 with CATS	Increased Nuclear Fraction	CATS Interaction Domain	Co-localization Experiments	[11]

# **Experimental Protocols**

Accurate determination of subcellular localization is paramount. The following sections provide detailed protocols for the key methodologies used in studying **AF10** localization.





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Caption: Workflow for determining protein subcellular localization.



## 6.1 Protocol for Immunofluorescence (IF) Staining

This protocol is for visualizing **AF10** in adherent cells grown on coverslips.

### A. Reagents

- 1X Phosphate Buffered Saline (PBS)
- Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, pH 7.4
- Permeabilization Buffer: 0.25% Triton X-100 in PBS
- Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 5% Normal Goat Serum in PBS
- Primary Antibody: Rabbit anti-AF10 antibody, diluted in Blocking Buffer.
- Secondary Antibody: Goat anti-Rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488), diluted in Blocking Buffer.
- Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
- Antifade Mounting Medium

#### B. Procedure

- Cell Seeding: Seed cells on sterile glass coverslips in a petri dish and culture until they reach 50-70% confluency.
- Wash: Gently aspirate the culture medium and wash the cells twice with ice-cold 1X PBS.
- Fixation: Add 4% PFA to the coverslips and incubate for 15 minutes at room temperature.[12]
- Wash: Aspirate the PFA and wash the cells three times with 1X PBS for 5 minutes each.
- Permeabilization: Add Permeabilization Buffer and incubate for 10 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular epitopes.
- Blocking: Aspirate the permeabilization buffer and add Blocking Buffer. Incubate for 1 hour at room temperature to minimize non-specific antibody binding.[12]



- Primary Antibody Incubation: Aspirate the blocking solution. Add the diluted primary anti AF10 antibody solution and incubate overnight at 4°C in a humidified chamber.[13]
- Wash: Wash the cells three times with 1X PBS for 5 minutes each.
- Secondary Antibody Incubation: Add the diluted fluorescently-labeled secondary antibody and incubate for 1-2 hours at room temperature, protected from light.[12]
- Wash: Wash the cells three times with 1X PBS for 5 minutes each, protected from light.
- Counterstaining: Incubate with DAPI solution for 5 minutes to stain the nuclei.
- Mounting: Wash once with PBS. Mount the coverslip onto a glass slide using a drop of antifade mounting medium. Seal the edges with nail polish.
- Imaging: Visualize the slides using a confocal fluorescence microscope. Capture images in the appropriate channels for the secondary antibody fluorophore and DAPI.
- 6.2 Protocol for Subcellular Fractionation and Western Blot

This protocol separates cellular components into nuclear and cytoplasmic fractions to determine the relative abundance of **AF10** in each.

#### A. Reagents

- 1X PBS, ice-cold
- Hypotonic Lysis Buffer: 10 mM HEPES (pH 7.9), 10 mM KCl, 1.5 mM MgCl<sub>2</sub>, 0.1% NP-40, with freshly added protease and phosphatase inhibitors.
- Nuclear Extraction Buffer (RIPA): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, with freshly added inhibitors.
- Laemmli Sample Buffer (4X)
- B. Procedure



- Cell Harvesting: Harvest approximately 5x10<sup>6</sup> cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet once with ice-cold PBS.[14]
- Cytoplasmic Lysis: Resuspend the cell pellet in 200 μL of ice-cold Hypotonic Lysis Buffer. Incubate on ice for 15 minutes to allow cells to swell.[15]
- Homogenization: Pass the cell suspension through a 27-gauge needle 5-10 times to disrupt the plasma membrane.
- Isolate Nuclei: Centrifuge the lysate at 1,000 x g for 5 minutes at 4°C.[14]
- Collect Cytoplasmic Fraction: Carefully transfer the supernatant to a new pre-chilled tube. This is the cytoplasmic fraction. Centrifuge this fraction at 15,000 x g for 15 minutes at 4°C to pellet any remaining debris and organelles, then collect the final supernatant.
- Wash Nuclei: Wash the pellet from step 4 with 500  $\mu$ L of Hypotonic Lysis Buffer (without NP-40) and centrifuge again at 1,000 x g for 5 minutes.
- Nuclear Lysis: Resuspend the washed nuclear pellet in 100 μL of ice-cold Nuclear Extraction Buffer. Vortex vigorously for 30 seconds and incubate on ice for 30 minutes, with intermittent vortexing.
- Collect Nuclear Fraction: Centrifuge at 16,000 x g for 20 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube. This is the nuclear fraction.
- Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a Bradford or BCA assay.
- Western Blot Analysis:
  - Mix equal amounts of protein (e.g., 20 μg) from each fraction with Laemmli sample buffer and boil for 5 minutes.
  - Separate the proteins by SDS-PAGE.
  - Transfer the proteins to a PVDF or nitrocellulose membrane.
  - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.



- Incubate with primary anti-AF10 antibody overnight at 4°C.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Controls: Probe separate blots with antibodies against known cytoplasmic (e.g., GAPDH)
   and nuclear (e.g., Lamin B1 or Histone H3) markers to verify the purity of the fractions.

### 6.3 Protocol for Co-Immunoprecipitation (Co-IP)

This protocol is for identifying proteins that interact with **AF10** within the cell.

## A. Reagents

- Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with freshly added protease inhibitors.
- Wash Buffer: Same as Lysis Buffer but with 0.1% Triton X-100.
- Elution Buffer: Glycine-HCl (pH 2.5) or 2X Laemmli Sample Buffer.
- Primary Antibody for IP: Rabbit anti-AF10 antibody.
- Control Antibody: Rabbit IgG.
- Protein A/G Agarose or Magnetic Beads.

#### B. Procedure

- Cell Lysis: Lyse cells in ice-cold Co-IP Lysis Buffer. The non-ionic detergent (Triton X-100) is gentle enough to preserve protein-protein interactions. Incubate on ice for 30 minutes.[16]
- Clarify Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
- Pre-clearing (Optional but Recommended): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator. Centrifuge and discard the beads. This step removes



proteins that non-specifically bind to the beads.[16]

- Immunoprecipitation: Add the anti-AF10 antibody (or control IgG) to the pre-cleared lysate.
   Incubate for 4 hours to overnight at 4°C on a rotator.
- Capture Immune Complex: Add equilibrated Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
- Washing: Pellet the beads by gentle centrifugation (1,000 x g). Discard the supernatant. Wash the beads 3-5 times with 1 mL of cold Wash Buffer.

#### Elution:

- $\circ$  For Western Blot: Resuspend the beads in 50  $\mu$ L of 2X Laemmli Sample Buffer and boil for 5-10 minutes to elute and denature the proteins.
- For Mass Spectrometry: Elute with Glycine-HCl, immediately neutralizing the eluate with Tris base.
- Analysis: Analyze the eluted proteins by Western blotting, probing for AF10 (to confirm successful IP) and the suspected interacting partner. The input, unbound, and IgG control lanes should be run in parallel.

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- To cite this document: BenchChem. [subcellular localization of the AF10 protein].

  BenchChem, [2025]. [Online PDF]. Available at:

  [https://www.benchchem.com/product/b1192129#subcellular-localization-of-the-af10-protein]

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